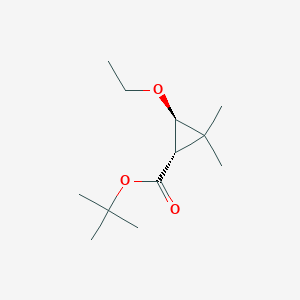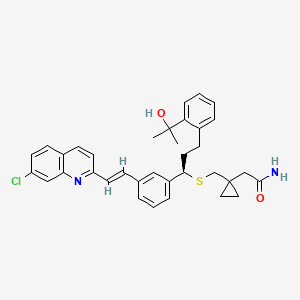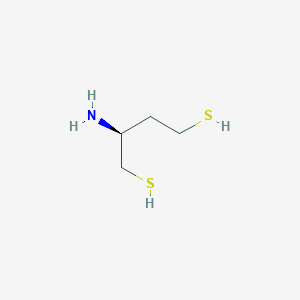
tert-butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with ethoxy and dimethyl groups, along with a tert-butyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of ethyl diazoacetate with a suitable alkene in the presence of a catalyst to form the cyclopropane ring. Subsequent esterification with tert-butyl alcohol in the presence of an acid catalyst yields the desired compound .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
tert-Butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group is known for its stability against nucleophiles and reducing agents, making it a valuable protecting group in synthetic chemistry . The compound’s effects are mediated through its ability to undergo controlled chemical transformations, which can be exploited in various applications.
類似化合物との比較
Similar Compounds
- tert-Butyl (1S,3R)-3-aminocyclohexylcarbamate
- tert-Butyl (1S,3R)-3-hydroxy-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
tert-Butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific structural features, including the combination of a cyclopropane ring with ethoxy and dimethyl substituents, along with a tert-butyl ester group. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various synthetic and industrial applications .
特性
IUPAC Name |
tert-butyl (1S,3R)-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-7-14-9-8(12(9,5)6)10(13)15-11(2,3)4/h8-9H,7H2,1-6H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPRHODKWDOPFI-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C1(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@H](C1(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)







![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)

